2-chloro-1H-imidazo[4,5-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of 2,3-diaminopyridine with various reagents. One common method includes the reaction of 2,3-diaminopyridine with 2-chloro-3-nitropyridine, followed by reduction of the nitro group . The reaction conditions often involve the use of hydrogen in the presence of palladium on carbon or other reducing agents like Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the imidazole or pyridine rings .
Wissenschaftliche Forschungsanwendungen
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . It may also interact with enzymes and other proteins involved in cellular pathways, affecting processes like inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.
Uniqueness
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other imidazopyridines .
Eigenschaften
Molekularformel |
C6H5ClN4 |
---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-3-1-2-9-5(8)4(3)11-6/h1-2H,(H2,8,9)(H,10,11) |
InChI-Schlüssel |
GZTJCGPNJPLPLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.